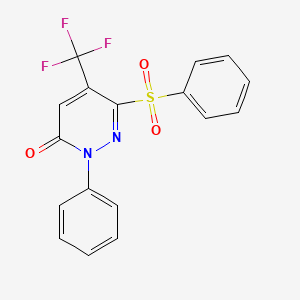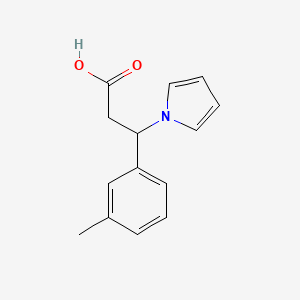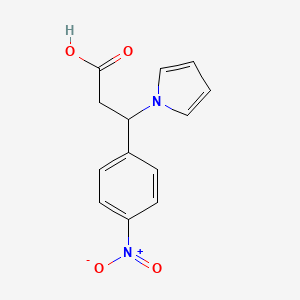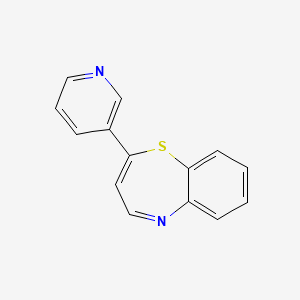
2-phenyl-6-(phenylsulfonyl)-5-(trifluoromethyl)-3(2H)-pyridazinone
Vue d'ensemble
Description
2-phenyl-6-(phenylsulfonyl)-5-(trifluoromethyl)-3(2H)-pyridazinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a pyridazinone derivative that has a unique chemical structure, which makes it an attractive candidate for drug development.
Mécanisme D'action
The mechanism of action of 2-phenyl-6-(phenylsulfonyl)-5-(trifluoromethyl)-3(2H)-pyridazinone is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival, such as topoisomerase II and protein kinase B (AKT). Additionally, it has been proposed that the anti-inflammatory and antioxidant properties of this compound are due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-phenyl-6-(phenylsulfonyl)-5-(trifluoromethyl)-3(2H)-pyridazinone have been extensively studied. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of reactive oxygen species (ROS). Additionally, this compound has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), thereby reducing inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-phenyl-6-(phenylsulfonyl)-5-(trifluoromethyl)-3(2H)-pyridazinone in lab experiments is its potent anticancer activity. This makes it an attractive candidate for drug development in the field of oncology. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which could affect its bioavailability and limit its therapeutic potential.
Orientations Futures
There are several future directions for the study of 2-phenyl-6-(phenylsulfonyl)-5-(trifluoromethyl)-3(2H)-pyridazinone. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, the anti-inflammatory and antioxidant properties of 2-phenyl-6-(phenylsulfonyl)-5-(trifluoromethyl)-3(2H)-pyridazinone could be further explored for the treatment of inflammatory diseases. Finally, efforts could be made to improve the solubility and bioavailability of this compound to enhance its therapeutic potential.
In conclusion, 2-phenyl-6-(phenylsulfonyl)-5-(trifluoromethyl)-3(2H)-pyridazinone is a promising compound that has shown significant potential for drug development in the field of oncology and the treatment of inflammatory diseases. Its potent anticancer activity, anti-inflammatory and antioxidant properties, and unique chemical structure make it an attractive candidate for further study and development.
Applications De Recherche Scientifique
2-phenyl-6-(phenylsulfonyl)-5-(trifluoromethyl)-3(2H)-pyridazinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to have potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
6-(benzenesulfonyl)-2-phenyl-5-(trifluoromethyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O3S/c18-17(19,20)14-11-15(23)22(12-7-3-1-4-8-12)21-16(14)26(24,25)13-9-5-2-6-10-13/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULYZWUWLXFAPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)S(=O)(=O)C3=CC=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Benzenesulfonyl)-2-phenyl-5-(trifluoromethyl)pyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 4-fluorobenzenecarboxylate](/img/structure/B3160207.png)
![N-[4-(3,7,7-trimethyl-5-oxo-4,5,6,7,8,9-hexahydro-2H-pyrazolo[3,4-b]quinolin-4-yl)phenyl]acetamide](/img/structure/B3160211.png)


![N-{1-(4-ethylphenyl)-3-[4-(2-fluorophenyl)piperazino]-3-oxopropyl}-2,2,2-trifluoroacetamide](/img/structure/B3160229.png)

![N-[3-{2-[(E)-2-(1,3-benzodioxol-5-yl)ethylidene]hydrazino}-1-(4-ethylphenyl)-3-oxopropyl]-2,2,2-trifluoroacetamide](/img/structure/B3160247.png)
![2-(Methylsulfanyl)-5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3160250.png)

![Methyl 2-amino-4-piperidinothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3160257.png)

![2-[(4-Methylphenyl)sulfanyl]-1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone](/img/structure/B3160282.png)
![N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-N'-phenylurea](/img/structure/B3160284.png)
